Regiospecific Synthetic Utility: 7-Carboxylic Acid as a Key Intermediate in Orexin Receptor Antagonist Patents
2-Methyl-1,3-benzoxazole-7-carboxylic acid is specifically designated as a synthetic building block in WO2008081399 (ACTELION PHARMACEUTICALS LTD), appearing at page/column 78 of the patent [1]. In contrast, the 6-carboxylic acid regioisomer (CAS 13452-14-7) is independently cited as a precursor for a different series of orexin 1 receptor antagonists . This demonstrates that the positional isomer determines which patent family and which target chemical series the building block serves. No evidence has been identified for the interchangeability of the 5-, 6-, and 7-carboxylic acid isomers within a single lead optimization program.
| Evidence Dimension | Designated patent use as building block |
|---|---|
| Target Compound Data | 2-Methyl-1,3-benzoxazole-7-carboxylic acid (CAS 52395-92-3) |
| Comparator Or Baseline | 2-Methyl-1,3-benzoxazole-6-carboxylic acid (CAS 13452-14-7) |
| Quantified Difference | Each regioisomer maps to distinct patent families (WO2008081399 for 7-COOH vs. orexin 1 antagonist patents for 6-COOH) |
| Conditions | Patent-specified synthetic intermediate role |
Why This Matters
Procurement of the correct regioisomer is essential for fidelity to the synthetic route disclosed in the target patent, directly impacting IP compliance and reproducibility.
- [1] ACTELION PHARMACEUTICALS LTD. Patent WO2008081399 A2, 2008. Location: Page/Page column 78. View Source
